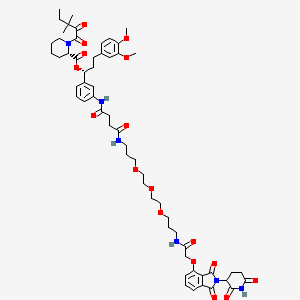
dFKBP-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dFKBP-2 is a compound designed for targeted protein degradation. It is a derivative of the FK506 binding protein 12 (FKBP12) ligand, conjugated with a phthalimide moiety to hijack the cereblon E3 ubiquitin ligase complex. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which are heterobifunctional molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dFKBP-2 involves the conjugation of the FKBP12 ligand with a phthalimide moiety. The FKBP12 ligand, SLF, is modified at a known permissive site to incorporate two chemical spacers. These spacers are then linked to the phthalimide moiety, resulting in the formation of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. the synthesis process is likely to involve standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes such as chromatography.
Chemical Reactions Analysis
Types of Reactions
dFKBP-2 primarily undergoes reactions related to its function as a PROTAC. These include:
Ubiquitination: This compound facilitates the ubiquitination of FKBP12 by recruiting the cereblon E3 ubiquitin ligase complex.
Proteasomal Degradation: Following ubiquitination, the FKBP12 protein is targeted for degradation by the proteasome.
Common Reagents and Conditions
Reagents: FKBP12 ligand (SLF), phthalimide moiety, chemical spacers.
Conditions: Standard organic synthesis conditions, including appropriate solvents, catalysts, and temperature control.
Major Products
The major product of the reactions involving this compound is the degraded FKBP12 protein, which is ubiquitinated and subsequently broken down by the proteasome .
Scientific Research Applications
dFKBP-2 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
dFKBP-2 exerts its effects by binding to FKBP12 and recruiting the cereblon E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome. The molecular targets involved in this process include the FKBP12 protein and the cereblon E3 ubiquitin ligase complex .
Comparison with Similar Compounds
dFKBP-2 is similar to other PROTAC compounds, such as dBET1 and dFKBP-1, which also target specific proteins for degradation. this compound is unique in its specific targeting of FKBP12 and its use of the phthalimide moiety for cereblon recruitment . Similar compounds include:
Properties
Molecular Formula |
C59H76N6O17 |
|---|---|
Molecular Weight |
1141.3 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C59H76N6O17/c1-6-59(2,3)53(70)57(74)64-28-8-7-16-43(64)58(75)82-44(21-18-38-19-22-45(76-4)47(35-38)77-5)39-13-9-14-40(36-39)62-49(67)25-24-48(66)60-26-11-29-78-31-33-80-34-32-79-30-12-27-61-51(69)37-81-46-17-10-15-41-52(46)56(73)65(55(41)72)42-20-23-50(68)63-54(42)71/h9-10,13-15,17,19,22,35-36,42-44H,6-8,11-12,16,18,20-21,23-34,37H2,1-5H3,(H,60,66)(H,61,69)(H,62,67)(H,63,68,71)/t42?,43-,44+/m0/s1 |
InChI Key |
PXXLBMHKRNFGTO-AYWDICMXSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


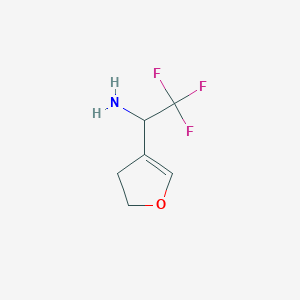
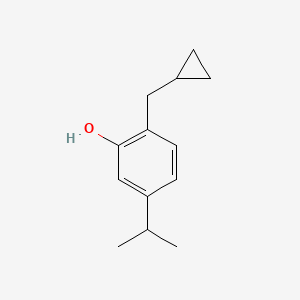
![6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride](/img/structure/B14853099.png)
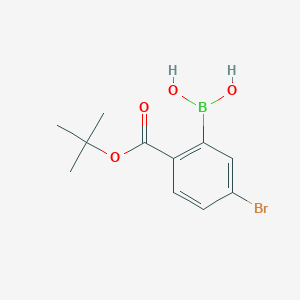
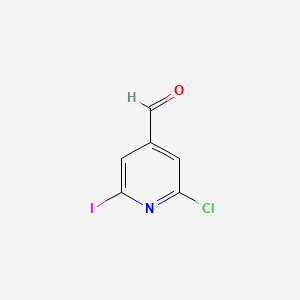
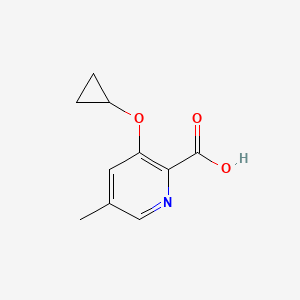
![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)



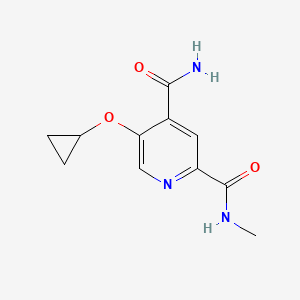
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)
![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)
